molecular formula C7H12N2O B13273793 [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine

[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B13273793
M. Wt: 140.18 g/mol
InChI Key: BWKKOGZKDBHSMN-UHFFFAOYSA-N
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Description

[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine is an organic compound with the molecular formula C7H12N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine: A similar compound with the oxazole ring substituted at a different position.

    [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-propan-2-yl-1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3,8H2,1-2H3

InChI Key

BWKKOGZKDBHSMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CO1)CN

Origin of Product

United States

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